synthesis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
synthesis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
An In-Depth Technical Guide to the Synthesis of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
Abstract
This guide provides a comprehensive, technically-grounded methodology for the , a novel secondary amine incorporating the pharmaceutically relevant trimethylpyrazole scaffold. The synthetic strategy is centered on a highly efficient and selective one-pot reductive amination protocol. We detail the synthesis of the key precursor, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, via the Vilsmeier-Haack reaction, followed by its condensation with pentylamine and subsequent reduction using sodium triacetoxyborohydride (STAB). This document offers in-depth mechanistic insights, step-by-step experimental protocols, characterization data, and a discussion of potential optimization strategies, tailored for researchers in medicinal chemistry and drug development.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule, pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, combines this versatile heterocycle with a secondary amine linkage, a common pharmacophore that imparts basicity and potential for hydrogen bonding, influencing solubility and target engagement.
This guide presents a robust and scalable two-step synthesis culminating in a one-pot reductive amination. This approach is favored for its operational simplicity, high yields, and the use of mild, selective reagents, making it highly suitable for a research and development setting.
Retrosynthetic Analysis and Strategy
The most logical disconnection for the target secondary amine is at the carbon-nitrogen bond formed during the final step. This leads to a reductive amination strategy, which involves the reaction of an aldehyde with a primary amine. This retrosynthetic approach identifies 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and pentylamine as the key precursors.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
The formylation of the electron-rich 1,3,5-trimethyl-1H-pyrazole at the 4-position is efficiently achieved using the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Vilsmeier-Haack Reaction: Mechanistic Insight
The reaction begins with the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.
Experimental Protocol: Synthesis of the Pyrazole Aldehyde
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C.
-
Formylation: Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a minimal amount of an appropriate solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure aldehyde.
| Parameter | Expected Value |
| Appearance | Yellow Solid[5] |
| Yield | 65-75% |
| Purity (GC) | ≥97.5%[5] |
| Molecular Formula | C₇H₁₀N₂O[5] |
Core Synthesis: One-Pot Reductive Amination
The final step is a direct reductive amination, a cornerstone reaction in medicinal chemistry for amine synthesis.[6] This process combines the formation of an imine (or iminium ion) and its subsequent reduction in a single reaction vessel.
The Superiority of Sodium Triacetoxyborohydride (STAB)
For one-pot reductive aminations, sodium triacetoxyborohydride (NaB(OAc)₃H or STAB) is the reagent of choice.[7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a mild and selective reagent.[8] Its reactivity is attenuated by the electron-withdrawing and sterically hindering acetoxy groups.[7] This allows it to selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, preventing the undesirable formation of alcohol byproducts.[6][7] The reaction is typically performed in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as STAB is sensitive to water and incompatible with protic solvents like methanol.[9]
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol: Synthesis of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
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Reaction Setup: To a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add pentylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly if the substrates are less reactive.[7]
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material and imine intermediate by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, using a suitable eluent system such as dichloromethane:methanol) to afford the pure final product.
Characterization of the Final Product
The structure of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine must be confirmed using standard analytical techniques.
| Analysis | Expected Data |
| Molecular Formula | C₁₂H₂₃N₃[10] |
| Monoisotopic Mass | 209.1892 Da[10] |
| ¹H NMR | Signals corresponding to the pentyl chain (triplet, multiplets), a singlet for the benzylic-like CH₂ group, singlets for the three methyl groups on the pyrazole ring, and a broad singlet for the N-H proton. |
| ¹³C NMR | Peaks for the five distinct carbons of the pentyl group, the benzylic-like CH₂ carbon, and the carbons of the trimethylated pyrazole ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 210.1965.[10] |
| Appearance | Likely a colorless to pale yellow oil. |
Conclusion
This guide outlines a reliable and efficient two-step synthesis for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. The strategy leverages a classic Vilsmeier-Haack formylation followed by a modern, selective one-pot reductive amination using sodium triacetoxyborohydride. The detailed protocols and mechanistic discussions provide researchers with a solid foundation for producing this and analogous compounds for further investigation in drug discovery and development programs.
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